2-(Pyrrolidin-1-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride
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Overview
Description
2-(Pyrrolidin-1-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two pyrrolidine rings attached to a pyrimidine core, with a hydroxyl group at the 4-position of the pyrimidine ring. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Pyrrolidine Rings: The pyrrolidine rings are introduced via nucleophilic substitution reactions. For instance, 1-pyrrolidine and 3-pyrrolidine can be reacted with the appropriate halogenated pyrimidine intermediates.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid in an appropriate solvent, followed by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization, chromatography, and solvent extraction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrimidine ring.
Substitution: The pyrrolidine rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine rings and the hydroxyl group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-1-yl)pyrimidin-4-ol
- 6-(Pyrrolidin-3-yl)pyrimidin-4-ol
- 2-(Pyrrolidin-1-yl)-4-hydroxypyrimidine
Uniqueness
2-(Pyrrolidin-1-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride is unique due to the presence of two pyrrolidine rings at different positions on the pyrimidine ring, which can confer distinct binding properties and biological activities compared to its analogs. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.2ClH/c17-11-7-10(9-3-4-13-8-9)14-12(15-11)16-5-1-2-6-16;;/h7,9,13H,1-6,8H2,(H,14,15,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJICZWGMGCHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=O)N2)C3CCNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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